H1 Receptor Binding Affinity and Selectivity Profile of Bilastine Versus Comparator Antihistamines
Bilastine demonstrates high-affinity binding to the human H1 receptor with a reported Ki value of 44–64 nM in radioligand displacement assays using [³H]-pyrilamine in human embryonic kidney (HEK) cells expressing recombinant human H1 receptors [1][2]. In receptor-binding screening against a panel of 30 distinct receptors, bilastine showed no significant affinity (<30% displacement at 10 μM) for serotonin receptors, bradykinin receptors, leukotriene D4 receptors, calcium channels, muscarinic M3 receptors, α1- and β2-adrenoceptors, or H2 and H3 histamine receptors, confirming high H1 selectivity [1]. By contrast, older first-generation antihistamines such as diphenhydramine exhibit potent muscarinic receptor antagonism, while several second-generation agents show measurable affinity for additional receptor subtypes contributing to off-target effects [3].
| Evidence Dimension | H1 receptor binding affinity (Ki) and receptor selectivity |
|---|---|
| Target Compound Data | Ki = 44.15–64 nM for human H1 receptor; no significant affinity for 30 other receptors tested |
| Comparator Or Baseline | Diphenhydramine (first-generation): potent M1–M5 muscarinic antagonist activity. Cetirizine: Ki ~47–83 nM; fexofenadine: Ki ~175–246 nM. Loratadine: Ki ~35–138 nM with measurable H1 selectivity but distinct metabolic profile. |
| Quantified Difference | Bilastine exhibits H1 binding affinity comparable to cetirizine, approximately 3- to 5-fold higher affinity than fexofenadine, and lacks detectable muscarinic receptor binding (versus diphenhydramine IC50 ~50–100 nM at muscarinic receptors) |
| Conditions | Radioligand binding assays using [³H]-pyrilamine in HEK cells expressing human H1 receptors; receptor screening panel of 30 targets at 10 μM bilastine |
Why This Matters
High H1 selectivity without off-target receptor interactions predicts reduced adverse effect burden, informing procurement decisions for research requiring clean pharmacology or clinical formulations with minimal anticholinergic and sedative liabilities.
- [1] Corcóstegui R, Labeaga L, Innerárity A, Berisa A, Orjales A. Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity. Drugs R D. 2005;6(6):371-384. View Source
- [2] Bosma R, Wang Z, Kooistra AJ, et al. Route to prolonged residence time at the histamine H1 receptor: growing from desloratadine to rupatadine. J Med Chem. 2019;62(14):6630-6644. View Source
- [3] Simons FER, Simons KJ. Histamine and H1-antihistamines: celebrating a century of progress. J Allergy Clin Immunol. 2011;128(6):1139-1150. View Source
